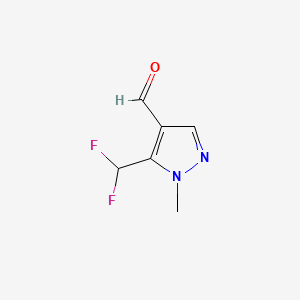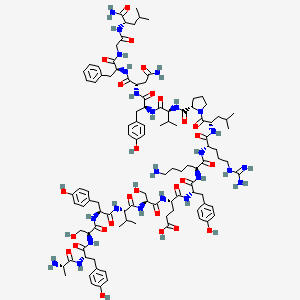
B 型促蜕皮激素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Type B Allatostatin is a type of allatostatin isolated from cockroach brains . It exhibits greater allatostatic potency, especially during early-middle term pregnancy and vitellogenesis . Allatostatins are neuropeptide hormones in insects and crustacea. They have a twofold function: they both inhibit the generation of juvenile hormone and reduce their food intake .
Synthesis Analysis
Allatoregulatory neuropeptides are multifunctional proteins that take part in the synthesis and secretion of juvenile hormones . In insects, allatostatins are inhibitors of juvenile hormone biosynthesis in the corpora allata .
Molecular Structure Analysis
There are three distinct Allatostatin types: A, B, and C . Each Allatostatin type has a unique evolutionary history resulting in distinct conservation and functions across the animal kingdom .
Chemical Reactions Analysis
Allatostatin C (PISCF/AST) is a neuropeptide gene that affects juvenile hormone (JH) synthesis in the corpora allata . Juvenile hormone acid O-methyltransferase (JHAMT) is a key gene in the JH biosynthetic pathway .
科学研究应用
分子结构和基因表达:B 型促蜕皮激素的特征在于其 C 端序列 W(X)(6)Wamide。来自黑腹果蝇的 B 型促蜕皮激素前体的分子克隆揭示了新的肽结构及其在各种发育阶段和特定组织(如大脑和腹神经节中的神经元,以及肠道中的内分泌细胞)中的基因表达 (Williamson et al., 2001).
抑制保幼激素合成:B 型促蜕皮激素的一个主要功能是在昆虫的内生殖腺中抑制保幼激素的合成。这种激素对昆虫的发育和繁殖至关重要 (Pratt et al., 1991).
神经调节和心脏活性:研究已经确定了在甲壳动物中具有神经调节和心脏活性的 B 型促蜕皮激素样肽。这些发现表明 B 型促蜕皮激素在节肢动物中具有更广泛的生理作用 (Dickinson et al., 2009).
在中枢神经系统和肠道中的表达:G. bimaculatus(蟋蟀)的 B 型促蜕皮激素被认为是脑肠肽,其 mRNA 表达在中枢神经系统和消化道中得到证实,表明其在调节肠道运动中可能起作用 (Wang et al., 2004).
甲壳动物的免疫调节:在甲壳动物中,B 型促蜕皮激素 (AST-B) 已被证明可以调节泥蟹肝胰脏中的免疫反应,表明其参与了神经内分泌免疫相互作用 (Xu et al., 2020).
细胞转染和成像:来自黑腹果蝇的促蜕皮激素 1 已与量子点结合用于活细胞的荧光成像、转染和细胞核靶向,表明其在细胞和分子生物学研究中的潜力 (Biju et al., 2007).
作用机制
Target of Action
Type B Allatostatins, also known as myoinhibiting peptides (MIPs), are neuropeptide hormones found in various arthropods . They play multiple physiological roles, influencing ecdysis behavior, the circadian clock, feeding, locomotion, and reproductive physiology . They primarily target the juvenile hormone biosynthesis in the corpora allata, a pair of endocrine glands in insects . They also have a significant impact on the digestive tract and ovaries .
Mode of Action
Type B Allatostatins bind to their specific receptors, which are G-protein coupled receptors (GPCRs), to initiate their action . This binding results in the opening of inward rectifying potassium channels, leading to a reduction in membrane potential and input resistance . This interaction inhibits the spontaneous contractions of the gut, thereby reducing food intake .
Biochemical Pathways
The primary biochemical pathway affected by Type B Allatostatins is the juvenile hormone synthesis pathway . Juvenile hormone is a crucial regulator of various physiological processes in insects, including growth, reproduction, and metamorphosis . By inhibiting its biosynthesis, Type B Allatostatins can significantly affect these processes .
Result of Action
The primary result of Type B Allatostatin action is the inhibition of juvenile hormone biosynthesis . This can lead to changes in various physiological processes regulated by this hormone, including growth, reproduction, and metamorphosis . Additionally, by inhibiting gut motility, these peptides can reduce food intake .
未来方向
There are open questions and challenges for future research on Allatostatins and invertebrate neuropeptides in general . The homologues of the arthropod AST-systems in molluscs are potentially more complex due to the greater number of putative mature peptides and receptor genes . In bivalves, they have a broad and varying tissue distribution and abundance, and the elements of the AST-C-like family may have a putative function in the immune response .
生化分析
Biochemical Properties
Type B Allatostatin interacts with various enzymes, proteins, and other biomolecules. It is characterized by a conserved C-terminus W(X)6Wamide .
Cellular Effects
Type B Allatostatin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce spiking activity of neurons expressing the allatostatin receptor .
Molecular Mechanism
The molecular mechanism of Type B Allatostatin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the biosynthesis of juvenile hormone, achieved by paracrine release of Allatostatin from neurons in the brain which terminate in the corpora allata .
Temporal Effects in Laboratory Settings
The effects of Type B Allatostatin can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been developed for selective and quickly reversible silencing of mammalian neurons .
Metabolic Pathways
Type B Allatostatin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been found to regulate the balance between Drosophila insulin-like peptides and the glucagon-related adipokinetic hormone .
Transport and Distribution
Type B Allatostatin is transported and distributed within cells and tissues. While specific transporters or binding proteins it interacts with are not fully identified, it is known to be present in the axons which leave the frontal ganglion and run across the surface of the gut .
Subcellular Localization
It is known to be found in the cells in a small neuronal cluster, the frontal ganglion .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGZQYNYVOAPP-BDNINTRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H150N24O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2168.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Type B Allatostatins, and how does this compare to Type A Allatostatins?
A1: Both Type A and Type B Allatostatins inhibit juvenile hormone biosynthesis in insects. Research indicates that both types exert their effects by acting at a point prior to mevalonate kinase in the juvenile hormone biosynthetic pathway [, ]. This suggests that these peptides interfere with an early stage of this crucial hormonal process.
Q2: What structural features are important for the activity of Type B Allatostatin?
A2: Studies using the Type B Allatostatin (ASB2) isolated from Diploptera punctata have revealed key structural features necessary for its activity. The C-terminus of ASB2, particularly the amidated tripeptide sequence Phe-Gly-Leu-NH2, is essential for its inhibitory effect on juvenile hormone biosynthesis []. This C-terminal region shows significant homology to Type A Allatostatins, suggesting a shared mechanism of action []. Additionally, a potential dibasic cleavage site (Lys9-Arg10) within the full ASB2 sequence is crucial for its high potency []. Truncations or modifications affecting this site drastically reduce the peptide's inhibitory activity. This emphasizes the importance of the intact peptide structure for full biological function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)
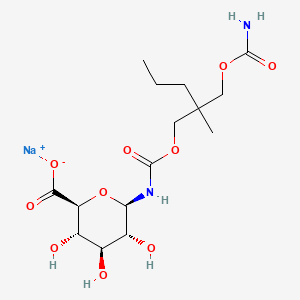
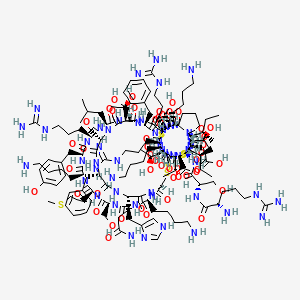
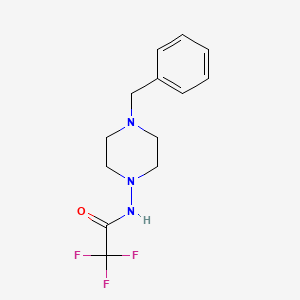
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
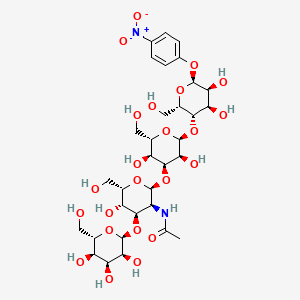
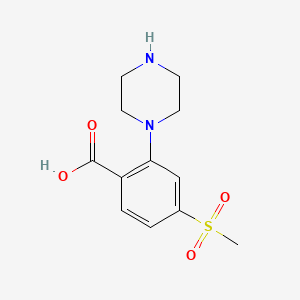

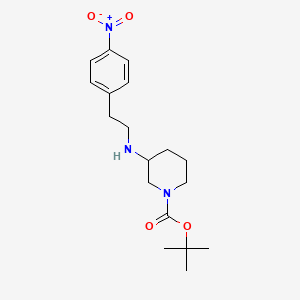
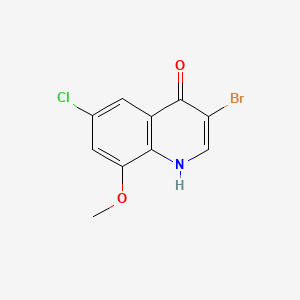
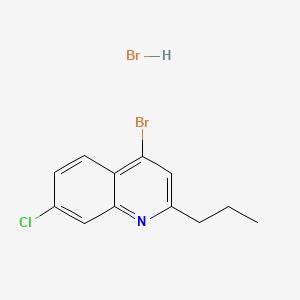
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)
